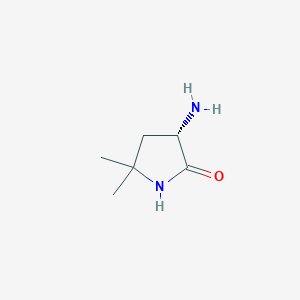
(S)-3-Amino-5,5-dimethylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Amino-5,5-dimethylpyrrolidin-2-one is a chiral compound with a pyrrolidinone core structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of an amino group and a pyrrolidinone ring makes it a versatile building block for the synthesis of more complex molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Amino-5,5-dimethylpyrrolidin-2-one typically involves the cyclization of suitable precursors. One common method is the reaction of 3-amino-2,2-dimethylpropanoic acid with a dehydrating agent to form the pyrrolidinone ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired enantiomer in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxo derivatives.
Reduction: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyrrolidinone ring.
Applications De Recherche Scientifique
(S)-3-Amino-5,5-dimethylpyrrolidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (S)-3-Amino-5,5-dimethylpyrrolidin-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their activity. The pyrrolidinone ring can also interact with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
®-3-Amino-5,5-dimethylpyrrolidin-2-one: The enantiomer of the compound, which may have different biological activities.
3-Amino-2,2-dimethylpropanoic acid: A precursor used in the synthesis of the compound.
5,5-Dimethylpyrrolidin-2-one: A related compound lacking the amino group.
Uniqueness: (S)-3-Amino-5,5-dimethylpyrrolidin-2-one is unique due to its chiral nature and the presence of both an amino group and a pyrrolidinone ring. This combination of features makes it a valuable compound for various synthetic and research applications.
Propriétés
Formule moléculaire |
C6H12N2O |
|---|---|
Poids moléculaire |
128.17 g/mol |
Nom IUPAC |
(3S)-3-amino-5,5-dimethylpyrrolidin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-6(2)3-4(7)5(9)8-6/h4H,3,7H2,1-2H3,(H,8,9)/t4-/m0/s1 |
Clé InChI |
ZKJJTORZUUTCBS-BYPYZUCNSA-N |
SMILES isomérique |
CC1(C[C@@H](C(=O)N1)N)C |
SMILES canonique |
CC1(CC(C(=O)N1)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Thia-1-azaspiro[3.4]octane 6,6-dioxide](/img/structure/B12994876.png)
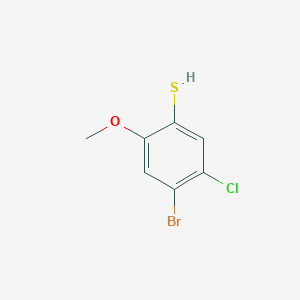
![ethyl 2-amino-4-methyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B12994889.png)
![tert-Butyl 1-(methylamino)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B12994900.png)


![7-(tert-Butoxycarbonyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine-4-carboxylic acid](/img/structure/B12994913.png)
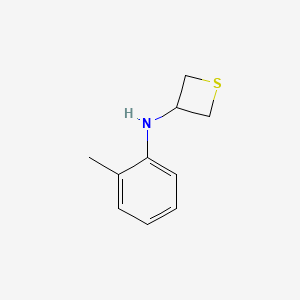
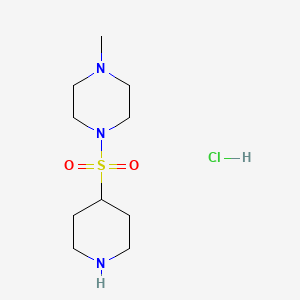
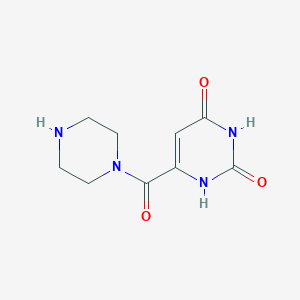
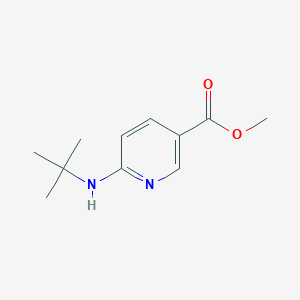

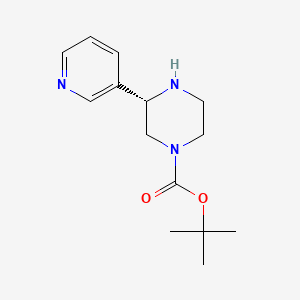
![1-((6-Bromo-2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)methyl)piperidine-4-carboxylic acid](/img/structure/B12994959.png)
